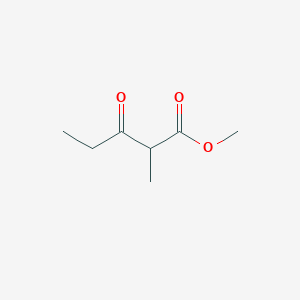

Methyl 2-methyl-3-oxopentanoate

Overview

Description

Methyl 2-methyl-3-oxopentanoate is an organic compound that belongs to the class of esters. It is also known as methyl acetoacetate and is widely used in the synthesis of various organic compounds. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Scientific Research Applications

Metabolic Studies : Methyl 2-methyl-3-oxopentanoate and its enantiomers have been studied in the context of human metabolism, particularly in relation to conditions like diabetes and maple syrup urine disease. One study developed a method to determine the enantiomers of 3-methyl-2-oxopentanoate in human plasma, useful for isotope enrichment analysis (Schadewaldt, Wendel, & Hammen, 1996).

Pancreatic Islets Function : Research has explored how 4-methyl-2-oxopentanoate affects pancreatic islets, revealing that it stimulates islet-cell respiration, ketone-body formation, and biosynthetic activity (Hutton, Sener, & Malaisse, 1979).

Degradation Pathways : The degradation of 3-methyl-2-oxopentanoate in rat liver mitochondria has been studied, providing insights into the regulation of isoleucine degradation pathways (Causey, Middleton, & Bartlett, 1986).

Insulin Secretion and Metabolism : Studies have examined the effects of 2-oxocarboxylic acids, including 4-methyl-2-oxopentanoate, on insulin secretion in relation to calcium uptake and metabolism in pancreatic islets (Lenzen & Panten, 1980).

Enzymatic Analysis : An enzymatic method for determining 4-methyl-2-oxopentanoate in plasma has been developed, comparing its efficiency with high-performance liquid chromatographic analysis (Schadewaldt, Hummel, Trautvetter, & Wendel, 1989).

Chemical Synthesis and Analysis : The compound has been used in chemical synthesis and analysis, such as in the study of acid-catalyzed rearrangements in the furan series (Greene & Lewis, 1978).

Organoleptic Properties : Research on the synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates has been conducted, exploring their potential as perfumery ingredients (Snowden, Grenno, & Vial, 2005).

Branched-Chain Amino Acid Metabolism : Studies on branched-chain 2-oxo acid dehydrogenase activity in tissues like ox liver have helped understand the metabolism of branched-chain amino acids (Parker & Randle, 1978).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 2-methyl-3-oxopentanoate is a chemical compound with the molecular formula C7H12O3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and flavorings . It can also be used as a reagent in organic chemical reactions, especially the formation of carbon-carbon bonds through malonate synthesis .

Biochemical Pathways

This compound may be involved in the biosynthesis of branched-chain amino acids (BCAAs) and/or in the Met chain elongation pathway, the initial steps towards the biosynthesis of Met-derived glucosinolates . In these pathways, the 2-oxo acids 3-methyl-2-oxobutanoate (3MOB) and 3-methyl-2-oxopentanoate (3MOP) are formed . While 3MOP is transaminated to Ile, 3MOB can either be converted into Val or it can be used for the synthesis of Leu .

Result of Action

It is known to be used in the development of chiral auxiliaries that can aid in controlling the stereochemistry of chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be at refrigerator levels . It has a boiling point of 80 °C (at a pressure of 12 Torr) and a density of 0.993±0.06 g/cm3 . These properties suggest that the compound’s action, efficacy, and stability could be influenced by temperature and pressure conditions.

Biochemical Analysis

Biochemical Properties

Methyl 2-methyl-3-oxopentanoate is involved in various biochemical reactions. It interacts with enzymes and proteins, playing a significant role in the formation of carbon-carbon bonds through malonate synthesis . The nature of these interactions is primarily through the formation of ester bonds, which are crucial in many biochemical reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to participate in enzyme inhibition or activation, contributing to various biochemical reactions .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Properties

IUPAC Name |

methyl 2-methyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-6(8)5(2)7(9)10-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNZOGNVFGETNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338005 | |

| Record name | Methyl 2-methyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17422-12-7 | |

| Record name | Methyl 2-methyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-methyl-3-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Methyl 2-methyl-3-oxopentanoate a useful starting material in organic synthesis?

A: this compound is a versatile building block due to its functional groups. The molecule contains both an ester and a ketone group, offering diverse reactivity. For example, it can undergo selective reactions such as aldol condensations at the ketone moiety []. This versatility makes it valuable for constructing complex molecules.

Q2: Can you give an example of how this compound is used to build more complex structures?

A: Certainly! One example is its use in the synthesis of α-methoxy-γ-pyrones, important structural motifs found in various natural products []. In this context, this compound undergoes an aldol reaction with an aldehyde. This is followed by oxidation and a DBU-promoted intramolecular transesterification in methanol, ultimately yielding the desired γ-hydroxy-α-pyrone.

Q3: The papers mention the synthesis of specific molecules like Sitophilure and Aureothin. Could you elaborate on the role of this compound in those syntheses?

A: In the synthesis of Sitophilure, which is an aggregation pheromone, this compound serves as the starting point for a multi-step synthesis. The process involves optical resolution to obtain the desired enantiomer of the pheromone []. For Aureothin, a potent antiproliferative polyketide, this compound plays a crucial role in constructing the polyketide backbone of the molecule through an aldol reaction, eventually leading to the formation of a key diketone intermediate [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)

![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)